Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate
描述
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate, also known as NVP-BEZ235, is a dual PI3K/mTOR inhibitor that has been widely used in scientific research. It has shown promising results in cancer treatment, particularly in breast, lung, and prostate cancers.
作用机制
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate inhibits the activity of two key signaling pathways, PI3K and mTOR, which are frequently dysregulated in cancer cells. PI3K promotes cell growth and survival, while mTOR regulates protein synthesis and cell metabolism. By inhibiting both pathways, Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate induces cancer cell death and prevents the growth and spread of tumors. Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has also been shown to inhibit the activity of other signaling pathways, such as Akt and ERK, which are involved in cancer cell survival and proliferation.
Biochemical and physiological effects:
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been shown to induce apoptosis (cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. It has also been shown to reduce angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent.
实验室实验的优点和局限性
One advantage of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate is its dual inhibitory activity against PI3K and mTOR, which makes it a potent anticancer agent. It has also been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective anticancer agent. However, one limitation of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which can limit its effectiveness in some cases.
未来方向
There are several future directions for the development of Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate. One direction is the investigation of its potential in combination therapy with other anticancer drugs. Another direction is the development of more effective formulations that improve its solubility and pharmacokinetics. In addition, further studies are needed to better understand its mechanism of action and identify biomarkers that can predict its effectiveness in different types of cancer. Finally, its potential in the treatment of other diseases, such as diabetes, neurodegenerative disorders, and autoimmune diseases, should be further explored.
科学研究应用
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has been extensively studied in preclinical and clinical trials for its potential as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in breast, lung, and prostate cancers. Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has also been investigated for its potential in combination therapy with other anticancer drugs. In addition to its anticancer properties, Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate has shown promising results in the treatment of other diseases, such as diabetes, neurodegenerative disorders, and autoimmune diseases.
属性
CAS 编号 |
5725-38-2 |
---|---|
产品名称 |
Prop-2-enyl 1,6-dimethyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydropyrimidine-5-carboxylate |
分子式 |
C16H17N3O5 |
分子量 |
331.32 g/mol |
IUPAC 名称 |
prop-2-enyl 3,4-dimethyl-6-(3-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H17N3O5/c1-4-8-24-15(20)13-10(2)18(3)16(21)17-14(13)11-6-5-7-12(9-11)19(22)23/h4-7,9,14H,1,8H2,2-3H3,(H,17,21) |
InChI 键 |
AIYOVQQKAJQHLP-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C |
规范 SMILES |
CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。